(1R,2S)-2-(Naphthalen-1-yl)cyclopropan-1-amine
CAS No.:
Cat. No.: VC17912441
Molecular Formula: C13H13N
Molecular Weight: 183.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13N |
|---|---|
| Molecular Weight | 183.25 g/mol |
| IUPAC Name | (1R,2S)-2-naphthalen-1-ylcyclopropan-1-amine |
| Standard InChI | InChI=1S/C13H13N/c14-13-8-12(13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-13H,8,14H2/t12-,13+/m0/s1 |
| Standard InChI Key | QSBCZQISIPLNNT-QWHCGFSZSA-N |
| Isomeric SMILES | C1[C@H]([C@@H]1N)C2=CC=CC3=CC=CC=C32 |
| Canonical SMILES | C1C(C1N)C2=CC=CC3=CC=CC=C32 |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s core structure consists of a cyclopropane ring fused to a naphthalene system. The (1R,2S) configuration defines two stereocenters, resulting in a trans arrangement of the naphthalen-1-yl and amine groups across the cyclopropane ring . The IUPAC name, (1R,2S)-2-naphthalen-1-ylcyclopropan-1-amine, reflects this stereochemistry . The SMILES notation encodes the absolute configuration , while the InChIKey (QSBCZQISIPLNNT-QWHCGFSZSA-N) provides a unique identifier for computational referencing .
Stereochemical Significance
Cyclopropane derivatives are conformationally restricted due to ring strain, which enhances their binding affinity to biological targets. The (1R,2S) enantiomer’s spatial arrangement may optimize interactions with chiral binding pockets in enzymes or receptors, a feature exploited in drug design . The defined stereochemistry (two stereocenters, zero undefined) is critical for maintaining pharmacological specificity .
Synthesis and Manufacturing
Patent-Based Synthetic Routes
US20130165696A1 discloses novel methods for synthesizing phenylcyclopropylamine derivatives, which can be adapted for naphthalene analogues . Key steps include:
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Cyclopropanation: A [2+1] cycloaddition between a naphthalene-substituted olefin and a diazo compound, catalyzed by transition metals like rhodium or copper.
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Amine Functionalization: Introduction of the amine group via reductive amination or nucleophilic substitution, with stereochemical control achieved using chiral auxiliaries or asymmetric catalysis .
Hydrochloride Salt Preparation
The hydrochloride salt (CID 91654448) is synthesized by treating the free base with hydrochloric acid, yielding a crystalline solid with enhanced stability . This salt form exhibits a molecular weight of 219.71 g/mol and a hydrogen bond donor count of 2, improving aqueous solubility for formulation .
Physicochemical Properties
Computed Physicochemical Data
The following table summarizes key properties derived from PubChem computational analyses :
| Property | Value | Method (PubChem Release) |
|---|---|---|
| Molecular Weight | 183.25 g/mol | PubChem 2.1 (2021.05.07) |
| XLogP3-AA | 2.5 | XLogP3 3.0 (2021.05.07) |
| Hydrogen Bond Donors | 1 | Cactvs 3.4.8.18 (2021.05.07) |
| Topological Polar Surface Area | 26 Ų | Cactvs 3.4.8.18 (2021.05.07) |
| Rotatable Bond Count | 1 | Cactvs 3.4.8.18 (2021.05.07) |
| Heavy Atom Count | 14 | PubChem |
The compound’s moderate lipophilicity (XLogP3-AA = 2.5) suggests favorable membrane permeability, while a polar surface area of 26 Ų indicates potential blood-brain barrier penetration .
Biological Activity and Applications
Structure-Activity Relationship (SAR) Considerations
The naphthalene moiety may enhance π-π stacking interactions with aromatic residues in target proteins, while the cyclopropane ring imposes rigidity to reduce entropic penalties upon binding . The hydrochloride salt’s improved solubility (219.71 g/mol) could enhance bioavailability in preclinical models.
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